

Head-to-Head Comparison: MYX1715 and IMP-1088 in N-Myristoyltransferase Inhibition

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A Detailed Analysis for Researchers and Drug Development Professionals

In the landscape of targeted therapies, N-myristoyltransferases (NMTs) have emerged as a compelling target for both antiviral and anticancer drug development. The covalent attachment of myristate to the N-terminus of proteins, a process catalyzed by NMTs, is crucial for the proper function and localization of numerous cellular and viral proteins. This guide provides a head-to-head comparison of two potent NMT inhibitors, **MYX1715** and IMP-1088, summarizing their biochemical potency, cellular activity, and mechanisms of action based on available experimental data.

Biochemical and Cellular Activity: A Quantitative Comparison

MYX1715 and IMP-1088 are both highly potent inhibitors of human N-myristoyltransferases (NMT1 and NMT2). While both compounds target the same enzymes, their primary areas of investigation and reported efficacies differ, with **MYX1715** being predominantly studied in the context of oncology and IMP-1088 in virology.



Parameter	MYX1715	IMP-1088
Target	N-Myristoyltransferase (NMT) [1][2][3]	Dual inhibitor of human N- myristoyltransferases NMT1 and NMT2[4][5][6][7]
Binding Affinity (Kd)	0.09 nM[1][3]	<210 pM for HsNMT1[4]
Inhibitory Concentration (IC50)	- LU2511 cells: 9 nM[1][3]- LU0884 cells: 44 nM[1][3]	<1 nM for HsNMT1 and HsNMT2[4][8][6]
Primary Therapeutic Area	Oncology (neuroblastoma, gastric cancer, B-cell lymphomas)[1][3][9]	Virology (rhinovirus, poliovirus, vaccinia virus, poxviruses, mammarenaviruses)[5][7][10]
Reported Cellular Effects	- Selectively kills senescent cancer cells[2]- Prevents tumor growth in xenograft models[2]- Reduces lung and liver fibrosis in mouse models[2]	- Blocks viral capsid assembly[4]- Prevents virus- induced cytopathic effect[4]- Generates non-infectious virions[10]

Mechanism of Action: Targeting a Key Cellular Process

Both **MYX1715** and IMP-1088 function by inhibiting N-myristoyltransferase, thereby preventing the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of target proteins. This inhibition disrupts the function of numerous proteins critical for cellular and viral processes.

In the context of cancer, NMT inhibition by MYX1715 has been shown to be particularly effective against cancer cells that are reliant on N-myristoylated proteins for survival and proliferation.[11] This includes proteins involved in signaling pathways that drive tumor growth. [11][12] Furthermore, MYX1715 has demonstrated a unique ability to selectively eliminate senescent cancer cells, which can contribute to tumor recurrence and resistance to therapy.[2] [13] Myricx Bio is also developing NMT inhibitors as payloads for antibody-drug conjugates (ADCs), highlighting the potent cell-killing ability of this class of compounds.[1][3][9]

For viral infections, IMP-1088 prevents the N-myristoylation of viral structural proteins that are essential for the assembly of new virus particles.[4][5][8] For instance, in rhinoviruses, IMP-



1088 blocks the myristoylation of the capsid protein VP0, a critical step in the formation of a stable and infectious viral capsid.[4][8] Similarly, in vaccinia virus, IMP-1088 inhibits the myristoylation of the L1 protein, which is essential for viral entry into host cells, resulting in the production of non-infectious virions.[10][14] By targeting a host enzyme, IMP-1088 is thought to have a lower risk of inducing viral resistance.[5]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the NMT inhibition pathway and a general experimental workflow.



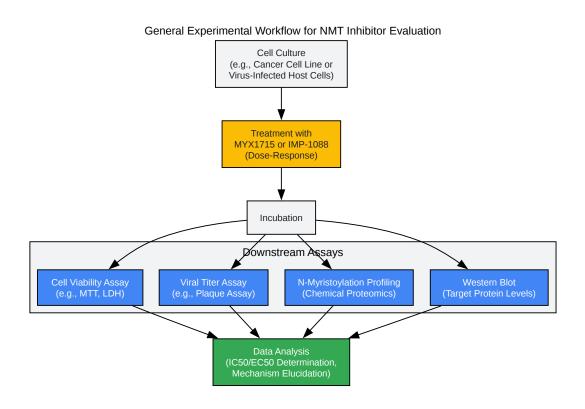
Pharmacological Intervention MYX1715 IMP-1088 Cellular Processes Unmyristoylated Myristoyl-CoA Protein Substrate Substrate N-Myristoyl (NMT1/2) Catalysis Myristoylated Protein Protein Localization, Signaling, Stability Biological Functions Dysregulation in Cancer Viral Protein Function Therapeutic Outcomes Cancer Cell Death & **Tumor Regression** Viral Replication

Mechanism of N-Myristoyltransferase Inhibition

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Caption: NMT Inhibition Pathway and Therapeutic Outcomes.





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Caption: Experimental Workflow for NMT Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols can be found in the cited literature. However, a general overview of the key assays used to characterize **MYX1715** and IMP-1088 is provided below.

1. N-Myristoyltransferase (NMT) Inhibition Assay (In Vitro)



 Objective: To determine the direct inhibitory activity of the compounds on purified NMT enzymes.

General Procedure:

- Recombinant human NMT1 and NMT2 are purified.
- The enzyme is incubated with a peptide substrate (with an N-terminal glycine) and myristoyl-CoA in the presence of varying concentrations of the inhibitor (MYX1715 or IMP-1088).
- The extent of myristoylation is measured, often using a method that detects the incorporation of a labeled myristoyl group (e.g., radioactive or fluorescent).
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell Viability and Cytotoxicity Assays

 Objective: To assess the effect of the inhibitors on the viability of cancer cells or host cells for viral infection.

• General Procedure:

- Cells are seeded in multi-well plates and allowed to adhere.
- The cells are treated with a range of concentrations of MYX1715 or IMP-1088.
- After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using assays such as MTT (measures metabolic activity), CellTiter-Glo (measures ATP levels), or LDH (measures lactate dehydrogenase release as an indicator of cytotoxicity).
- IC50 (for inhibition of proliferation) or CC50 (for cytotoxicity) values are determined.

3. Viral Titer and Plaque Assays

• Objective: To quantify the amount of infectious virus produced in the presence of an inhibitor.



General Procedure:

- Host cells are infected with a specific virus (e.g., rhinovirus, vaccinia virus).
- The infected cells are treated with different concentrations of IMP-1088.
- After an incubation period that allows for viral replication, the supernatant or cell lysate containing the virus is collected.
- Serial dilutions of the virus-containing sample are used to infect a fresh monolayer of host cells.
- The cells are overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of the virus, leading to the formation of localized zones of cell death called plaques.
- The plaques are stained and counted to determine the viral titer (plaque-forming units per milliliter).
- The EC50 (50% effective concentration) for viral inhibition is calculated.
- 4. Quantitative Chemical Proteomics for N-Myristoylation Profiling
- Objective: To identify and quantify the N-myristoylated proteins in cells and assess the ontarget effect of NMT inhibitors.

General Procedure:

- Cells are cultured in the presence of an alkyne-tagged myristic acid analog (e.g., YnMyr) and the NMT inhibitor.
- The alkyne-tagged proteins are then labeled with a reporter tag (e.g., biotin) via a bioorthogonal click chemistry reaction.
- The biotin-tagged (myristoylated) proteins are enriched using streptavidin beads.
- The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.



• This allows for a global view of the impact of the inhibitor on the myristoylated proteome.

Conclusion

Both MYX1715 and IMP-1088 are potent and specific inhibitors of N-myristoyltransferase with significant therapeutic potential in their respective fields. While IMP-1088 has demonstrated broad-spectrum antiviral activity by disrupting viral assembly, MYX1715 shows promise as an anticancer agent with a unique senolytic activity. The choice between these compounds for research or therapeutic development will depend on the specific application. Further head-to-head studies in the same experimental systems would be beneficial for a more direct comparison of their potency and pharmacological properties. The detailed experimental protocols and data presented in the literature provide a solid foundation for future investigations into this important class of enzyme inhibitors.

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